molecular formula C13H26N2 B13075458 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane

カタログ番号: B13075458
分子量: 210.36 g/mol
InChIキー: LVZATOYBFSDVFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane is a spirocyclic diamine derivative characterized by a bicyclic structure where two nitrogen atoms are positioned at the 1 and 8 positions of a fused cyclohexane-piperidine ring system. The 3-methylbutyl substituent at the 1-position confers unique steric and electronic properties, which may influence bioavailability and target binding.

特性

分子式

C13H26N2

分子量

210.36 g/mol

IUPAC名

1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3

InChIキー

LVZATOYBFSDVFP-UHFFFAOYSA-N

正規SMILES

CC(C)CCN1CCCC12CCNCC2

製品の起源

United States

準備方法

Cyclization and Protective Group Strategy

A key step in preparing the diazaspiro core involves cyclization of suitable diamine precursors with cyclic ketones or aldehydes. Protective groups such as Boc (tert-butyloxycarbonyl) or benzyl groups are often employed to protect nitrogen atoms during intermediate steps to improve yields and avoid side reactions.

  • Protective groups used include Boc, benzoyl, fluorenylmethoxycarbonyl, allyloxycarbonyl, and others.
  • Oxidation reactions to modify intermediates may utilize oxidants like trifluoro peracetic acid or metachloroperbenzoic acid.
  • Michael addition reactions are performed in alcoholic solvents such as methanol or ethanol, with bases like triethylamine or DIPEA facilitating the reaction.
  • Ring closure is typically achieved by catalytic hydrogenation using catalysts such as Raney nickel, palladium on charcoal, or platinum dioxide under mild pressures (10–55 psi) and temperatures (25–65 °C).

Alkylation with 3-Methylbutyl Group

Representative Example Synthesis Protocol (Based on Patent CN102070633B)

Step Reagents/Conditions Description Yield/Notes
1. Protective Group Introduction Boc anhydride or benzyl chloride Protect nitrogen atoms to prevent side reactions Overall yield ~30.5% with Boc protection
2. Michael Addition Alcoholic solvent (methanol, ethanol), base (triethylamine, DIPEA) Addition of nucleophiles to activated intermediates Solvent volume 5–100 equiv., preferably 10–50 equiv.
3. Oxidation Trifluoro peracetic acid, metachloroperbenzoic acid Oxidation of intermediates to desired functional groups Reaction temperature 25–65 °C
4. Ring Closure (Hydrogenation) Raney Ni, Pd/C, or PtO2 catalyst; H2 pressure 10–55 psi; solvent: methanol, ethanol Catalytic hydrogenation to close the spiro ring Catalyst loading 5–50% by mass of intermediate; temp 45–55 °C preferred

This sequence provides a robust framework for synthesizing the diazaspiro core with subsequent functionalization.

Alternative Synthetic Routes and Intermediates

While specific synthesis of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane is limited in literature, analogous compounds such as 1-methyl-1,3,8-triazaspiro[4.5]decane derivatives have been synthesized via multi-step reactions involving:

  • Reaction of urea, diethyl oxalate, ammonium carbonate, and sodium in methanol under reflux.
  • Sequential reactions with concentrated hydrochloric acid and 2-(ethylamino)acetaldehyde with potassium ferricyanide.
  • Concentration and filtration steps to isolate the spirocyclic product with high purity and yield (~92%).

This method highlights the feasibility of environmentally friendly, scalable syntheses using readily available reagents and mild conditions, which could be adapted for the target compound with appropriate modifications.

Summary Table of Preparation Methods

Preparation Aspect Details References
Core Cyclization Diamine and cyclic ketone/aldehyde cyclization with protective groups (Boc, benzyl)
Protective Groups Boc, benzoyl, fluorenylmethoxycarbonyl, allyloxycarbonyl, etc.
Oxidation Trifluoro peracetic acid, metachloroperbenzoic acid
Michael Addition Alcoholic solvents (methanol, ethanol), bases (triethylamine, DIPEA)
Ring Closure Catalytic hydrogenation with Raney Ni, Pd/C, PtO2; mild H2 pressure and temperature
Alkylation Introduction of 3-methylbutyl group via alkyl halides under basic conditions
Alternative Route Multi-step reaction with urea, diethyl oxalate, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide
Yield Boc-protected intermediate ~30.5%; triazaspiro derivative ~92% yield

Research Findings and Practical Considerations

  • The use of protective groups is critical to control the reactivity of nitrogen atoms and improve overall yield.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence the efficiency of cyclization and ring closure steps.
  • Catalytic hydrogenation under mild conditions is preferred for ring closure to avoid degradation of sensitive functional groups.
  • Alkylation with the 3-methylbutyl substituent requires precise stoichiometric control to prevent multiple substitutions.
  • Environmentally friendly solvents like methanol and ethanol are favored, and methods avoiding toxic reagents (e.g., sodium cyanide) enhance safety and scalability.
  • Purification typically involves filtration, washing, drying, and sometimes recrystallization to achieve high purity suitable for research or industrial use.

化学反応の分析

Types of Reactions

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons .

科学的研究の応用

Cardiovascular Research

Recent studies have highlighted the role of diazaspiro compounds in cardiovascular health, specifically their potential as mitochondrial permeability transition pore (mPTP) inhibitors. These compounds can mitigate myocardial infarction damage by preserving mitochondrial function during reperfusion, thereby reducing apoptotic rates and improving cardiac function.

  • Case Study : A study published in PubMed demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane effectively inhibited mPTP opening, leading to enhanced recovery of cardiac function post-myocardial infarction. The research indicated that these compounds maintained mitochondrial ATP levels and did not exhibit off-target effects at cellular levels .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research into similar diazaspiro compounds has shown promise in modulating neurotransmitter systems.

Synthetic Pathways

The synthesis of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane involves multi-step processes that can yield various derivatives with tailored pharmacological properties.

  • Synthesis Method : The compound can be synthesized through a series of reactions involving starting materials like amines and cyclic ketones, followed by cyclization reactions that form the spiro structure.

作用機序

The mechanism of action of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

1,8-Diazaspiro[4.5]decane derivatives vary primarily in their substituents and terminal functional groups, which critically affect their pharmacokinetic and pharmacodynamic profiles. Key analogues include:

Compound Name Key Structural Features Primary Application
LH1753 (8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane)) Bis-spirocyclic diamine linked via L-cystinyl bridge Cystinuria therapy (L-cystine crystallization inhibition)
LH708 (L-Cystine bis(N′-methylpiperazide)) N-Methylpiperazine terminal groups Predecessor to LH1753; cystinuria therapy
CDME (L-Cystine dimethyl ester) Simple ester derivative of L-cystine Early-stage crystallization inhibitor
Compound 35 (8-(3-Bromo-5-chloropyridin-4-yl)-1,8-diazaspiro[4.5]decane) Pyridinyl substituent Undisclosed therapeutic target (synthesis reported)

Efficacy in Crystallization Inhibition

LH1753, a bis(1,8-diazaspiro[4.5]decane) derivative, exhibits superior potency compared to its predecessors:

  • EC50 Values :
    • LH1753: 29.5 ± 8.6 nM
    • LH708: 59.8 ± 7.2 nM
    • CDME: 3530 ± 360 nM

      LH1753 is 120× more potent than CDME and 2× more potent than LH708 in vitro, attributed to the bioisosteric replacement of N-methylpiperazine with the spirocyclic diamine, enhancing molecular recognition at crystal growth sites .

Pharmacokinetic Profiles

Parameter LH1753 (Oral) LH1753 (IV) LH708 (Oral)
Oral Bioavailability 16% (parent), 27% (metabolite), 22% (combined) N/A Lower than LH1753
AUC0−∞ (μmol/L·h) 59.5 (combined) 11.4 (parent), 16.9 (metabolite) Not reported
Elimination Half-Life 2.4 h (metabolite) N/A Not reported

LH1753’s improved oral bioavailability and sustained urinary metabolite concentrations (2.1 ± 1.4 μM post-oral dose) correlate with its in vivo efficacy in preventing stone formation in Slc3a1-knockout mice (8% stone incidence vs. 54.9% in controls) .

Mechanistic Insights

Atomic force microscopy (AFM) studies reveal that LH1753 binds to {1010} step edges of L-cystine crystals, inducing step roughening and growth inhibition via the Cabrera-Vermilyea mechanism. The spirocyclic diamine’s rigid conformation enhances steric hindrance compared to LH708’s flexible N-methylpiperazine groups, reducing step velocity (V/V0 = 0.2–0.4 at 45 μM vs. 0.3–0.6 for LH708) .

生物活性

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane is a member of the diazaspiro family, known for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological macromolecules and its therapeutic implications.

Chemical Structure and Properties

The compound features a diazaspiro framework, which includes two nitrogen atoms integrated into a bicyclic system. Its molecular formula is C12_{12}H20_{20}N2_2, and it is characterized by the presence of a 3-methylbutyl group that enhances its chemical reactivity and biological properties. The structural uniqueness contributes to its ability to interact with proteins and nucleic acids, which is critical for understanding its pharmacological effects.

Biological Activities

Research indicates that 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds within the diazaspiro family have shown significant anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways.
  • Analgesic Properties : The compound may also possess analgesic effects, contributing to pain relief mechanisms.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit specific protein kinases involved in cancer progression, indicating potential applications in cancer therapy.

The biological activity of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane can be attributed to its ability to modulate enzyme activities and interact with various cellular targets:

  • Protein Kinase Inhibition : Studies have highlighted the compound's capacity to inhibit certain protein kinases, which are crucial in cell signaling pathways related to cancer and inflammation.
  • Interaction with Biological Macromolecules : Interaction studies demonstrate that this compound can bind to proteins and nucleic acids, influencing their functions and potentially altering disease states.

Case Studies

Several case studies have explored the efficacy of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane in various biological contexts:

  • Cystinuria Treatment : A study investigated the use of a derivative of this compound as an orally bioavailable inhibitor for l-cystine crystallization in cystinuria models. The results indicated significant inhibition of stone formation compared to control groups, demonstrating a promising therapeutic profile (Table 1).
    ParameterValue
    Oral Bioavailability22%
    EC50_{50} (crystallization inhibition)29.5 nM
    Half-life2.4 hours
  • Cardiac Protection : Another study focused on the compound's role in protecting myocardial cells during reperfusion injury. It was found that treatment with this compound reduced apoptotic rates and improved cardiac function in animal models (Table 2).
    ParameterControl GroupTreatment Group
    Apoptotic Rate (%)54.9%8%
    Cardiac Function ScoreBaselineImproved

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。